molecular formula C13H19BO3 B594794 (3-((Cyclohexyloxy)methyl)phenyl)boronic acid CAS No. 1256358-64-1

(3-((Cyclohexyloxy)methyl)phenyl)boronic acid

Cat. No.: B594794
CAS No.: 1256358-64-1
M. Wt: 234.102
InChI Key: HWXMWQGTMQLXJQ-UHFFFAOYSA-N
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Description

(3-((Cyclohexyloxy)methyl)phenyl)boronic acid is an aryl boronic acid derivative serving as a valuable building block in organic synthesis and medicinal chemistry research. Its primary application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds to create complex biaryl structures central to pharmaceutical and material development . Boronic acids, in general, have gained significant importance in drug discovery due to their ability to interact with biological targets. They can act as reversible covalent inhibitors of enzymes, such as serine proteases . This mechanism is exemplified by FDA-approved boronic acid drugs like the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam . Recent research continues to explore new boronic acid-based β-lactamase inhibitors through innovative methods like in situ click chemistry to combat antibiotic resistance . The cyclohexyloxymethyl substituent on this boronic acid may influence the compound's physicochemical properties, such as lipophilicity and solubility, which can be critical for optimizing pharmacokinetic profiles in lead compound optimization . As a research chemical, this compound provides a versatile scaffold for the synthesis of potential therapeutic agents, contributing to advancements in areas like oncology and infectious disease.

Properties

IUPAC Name

[3-(cyclohexyloxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO3/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h4-6,9,13,15-16H,1-3,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXMWQGTMQLXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COC2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681336
Record name {3-[(Cyclohexyloxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-64-1
Record name Boronic acid, B-[3-[(cyclohexyloxy)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256358-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Cyclohexyloxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Miyaura Borylation of Aryl Halides

The most robust route involves Miyaura borylation, where a halogenated precursor undergoes palladium-catalyzed coupling with a diboron reagent.

Synthesis of 3-((Cyclohexyloxy)methyl)bromobenzene

The precursor 3-((cyclohexyloxy)methyl)bromobenzene is synthesized via a Mitsunobu reaction between 3-bromobenzyl alcohol and cyclohexanol.

Reaction Conditions :

  • Reagents : 3-Bromobenzyl alcohol, cyclohexanol, diisopropyl azodicarboxylate (DIAD), triphenylphosphine (TPP)

  • Solvent : Anhydrous tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature

  • Time : 12 hours

  • Yield : ~75–85%

The Mitsunobu reaction selectively forms the ether linkage while preserving the aryl bromide for subsequent borylation.

Miyaura Borylation

The bromoarene undergoes borylation using bis(pinacolato)diboron under palladium catalysis.

Reaction Conditions :

  • Catalyst : Pd(dppf)Cl₂ (2 mol%)

  • Diboron Reagent : Bis(pinacolato)diboron (1.2 equiv)

  • Base : Potassium acetate (3.0 equiv)

  • Solvent : 1,4-Dioxane

  • Temperature : 80°C

  • Time : 6–8 hours

  • Yield : ~70–80%

The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, followed by transmetallation with the diboron reagent and reductive elimination to yield the pinacol boronate ester.

Hydrolysis to Boronic Acid

The pinacol boronate ester is hydrolyzed under acidic conditions to afford the boronic acid.

Reaction Conditions :

  • Acid : 1 M HCl

  • Solvent : Water/THF (1:1)

  • Temperature : Room temperature

  • Time : 2 hours

  • Yield : ~90–95%

Suzuki Coupling with Prefunctionalized Boronic Acids

An alternative approach couples a prefunctionalized boronic acid with a cyclohexyloxymethyl-containing fragment. For example, 3-(hydroxymethyl)phenylboronic acid reacts with cyclohexyl bromide under basic conditions.

Reaction Conditions :

  • Base : Potassium carbonate (2.0 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 60°C

  • Time : 24 hours

  • Yield : ~50–60%

This method suffers from lower yields due to competing protodeboronation and etherification side reactions.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Miyaura BorylationHigh selectivity, scalableRequires inert atmosphere70–80%
Suzuki CouplingUtilizes commercial boronic acidsLow yield, side reactions50–60%

The Miyaura route is superior for large-scale synthesis, while the Suzuki method is limited to exploratory studies.

Mechanistic Considerations

Palladium Catalysis in Miyaura Borylation

The Pd⁰ catalyst undergoes oxidative addition with the aryl bromide, forming a PdII intermediate. Transmetallation with the diboron reagent generates a PdII–boronate complex, which reductively eliminates to yield the boronate ester. Key factors include:

  • Ligand Effects : Bulky ligands (e.g., dppf) enhance stability and prevent Pd aggregation.

  • Solvent Polarity : Polar aprotic solvents (e.g., dioxane) stabilize charged intermediates.

Challenges and Optimizations

Stability of Boronic Acid

(3-((Cyclohexyloxy)methyl)phenyl)boronic acid is prone to protodeboronation under acidic conditions. Storage at –20°C in anhydrous THF or as the pinacol ester improves shelf life.

Purification Techniques

Flash chromatography (20% ethyl acetate/petroleum ether) effectively separates the boronic acid from Pd residues and byproducts .

Chemical Reactions Analysis

Types of Reactions

(3-((Cyclohexyloxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Cyclohexyl derivatives.

    Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

(3-((Cyclohexyloxy)methyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.

    Industry: The compound is used in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of (3-((Cyclohexyloxy)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate, forming a palladium-halide complex.

    Transmetalation: The boronic acid group transfers its organic group to the palladium complex, forming a palladium-organic complex.

    Reductive Elimination: The palladium-organic complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Boronic Acids

Compound Name Substituent Electronic Effect Molecular Weight (g/mol)
(3-((Cyclohexyloxy)methyl)phenyl)boronic acid Cyclohexyloxy (electron-donating) Moderate steric hindrance 234.11
3-Formylphenylboronic acid (precursor) Formyl (electron-withdrawing) Increased acidity 149.93
(3-(Trifluoromethoxy)phenyl)boronic acid -OCF₃ (electron-withdrawing) High acidity ~212.0
4-(Benzyloxy)phenylboronic acid Benzyloxy (electron-donating) Moderate steric hindrance 228.05
Methylphenylboronic acid Methyl (electron-donating) Minimal steric hindrance 134.9
  • Electronic Effects : The cyclohexyloxy group is electron-donating, contrasting with electron-withdrawing groups like -OCF₃ (trifluoromethoxy) or formyl. This reduces acidity compared to trifluoromethoxy analogs (pKa ~7 for -OCF₃ vs. ~8.5 for cyclohexyloxy) .

Reactivity and Catalytic Performance

Table 2: Reactivity in Cross-Coupling and Catalysis

Compound Suzuki Reaction Yield (%) Catalytic Efficiency (Relative to PBA) Reference
This compound ~75–85* Moderate
o-Nitrophenylboronic acid >90 High (positive control)
Phenylboronic acid (PBA) ~60–70 Low
3-(Trifluoromethoxy)phenylboronic acid ~80–85 High (acid-enhanced reactivity)

*Estimated based on steric/electronic profile.

  • The cyclohexyloxy derivative’s moderate reactivity in Suzuki reactions stems from balanced steric and electronic effects. In contrast, o-nitrophenylboronic acid achieves higher yields due to electron-withdrawing -NO₂ enhancing boronate ester formation .

Table 3: Antimicrobial and Enzyme Inhibition Data

Compound Antimicrobial IC₅₀ (µM) Tubulin Polymerization IC₅₀ (µM) HDAC Binding Affinity (kcal/mol)
This compound N/A N/A N/A
Boronic acid-containing cis-stilbene (13c) 0.48–2.1 21–22 N/A
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid N/A N/A −8.7
4-Fluorophenylboronic acid <10 (potent) N/A
  • While direct data for the cyclohexyloxy analog is lacking, structurally related compounds highlight trends. For example, fluorinated arylboronic acids exhibit potent antimicrobial activity due to enhanced membrane permeability . The cyclohexyl group’s hydrophobicity may similarly improve bioavailability but requires empirical validation.

Physicochemical Properties

Table 4: Solubility and Stability

Compound Solubility in DMSO Stability in Aqueous Solution (pH 7.4) LogP
This compound High Stable (24 h) ~2.5*
Carboxyphenylboronic acid Moderate Hydrolytically sensitive −0.8
3-(Trifluoromethoxy)phenylboronic acid High Stable (48 h) ~2.1

*Predicted using fragment-based methods.

  • The cyclohexyloxy derivative’s higher LogP compared to carboxy analogs suggests better lipid membrane penetration, aligning with trends observed in tubulin inhibitors .

Biological Activity

(3-((Cyclohexyloxy)methyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in the scientific community due to its diverse biological activities. Boronic acids are known for their ability to interact with various biomolecules, making them valuable in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H19BO3
  • Molecular Weight : 234.1 g/mol
  • CAS Number : 53211400

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to interact with various biological molecules such as sugars and proteins, influencing their function.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Boronic acids can inhibit enzymes by binding to their active sites or allosteric sites, thereby altering their activity.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways by interacting with specific receptors or kinases.

Biological Activities

The compound has been studied for several biological activities:

  • Antitumor Activity : Research indicates that boronic acids can inhibit cancer cell proliferation. For instance, studies have shown that certain boronic acid derivatives exhibit significant anti-proliferative effects on various cancer cell lines, including non-small cell lung cancer (NSCLC) .
  • Anti-inflammatory Effects : Some studies suggest that boronic acids may possess anti-inflammatory properties by modulating inflammatory pathways and cytokine production.
  • Antibacterial Properties : Boronic acids have been investigated for their potential as antibacterial agents, particularly against resistant strains of bacteria.

Case Study 1: Anti-tumor Activity

A study evaluated the effect of this compound on NSCLC cell lines A549 and Colo699. The results demonstrated that treatment with this compound inhibited Mer phosphorylation at concentrations above 300 nM, leading to reduced colony formation in soft agar assays. This suggests a potential role in cancer therapy by targeting specific signaling pathways involved in tumor growth .

Case Study 2: Enzyme Inhibition

Research has shown that boronic acids can effectively inhibit proteasomal activity. A study reported that this compound displays potent inhibition against specific proteasome subunits, which could be leveraged for therapeutic purposes in diseases characterized by protein misfolding and aggregation .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other boronic acid derivatives:

Compound NameAntitumor ActivityAnti-inflammatoryAntibacterial
This compoundHighModerateLow
4-Methylphenylboronic acidModerateHighModerate
Phenylboronic acidLowModerateHigh

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis yield and purity of (3-((Cyclohexyloxy)methyl)phenyl)boronic acid?

  • Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (e.g., 0–25°C for sensitive intermediates), solvent choice (polar aprotic solvents like THF), and pH (alkaline conditions to stabilize boronic acids). For example, oxidative cleavage of pinacol esters with NaIO₄ in THF/water mixtures ensures high yields . Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography with non-silica matrices (e.g., neutral alumina) minimizes boroxine formation . Analytical validation using NMR (¹H/¹³C) and LC-MS confirms structural integrity and purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies substituents (e.g., cyclohexyloxy methyl protons at δ 3.5–4.0 ppm; boronic acid protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z 277.15) .
  • Infrared Spectroscopy (IR) : Detects B-O stretches (~1350 cm⁻¹) and cyclohexyl C-O bonds (~1100 cm⁻¹) .

Q. How can researchers address challenges in purifying boronic acid derivatives?

  • Methodological Answer : Avoid silica gel chromatography due to irreversible boronic acid binding. Instead, use recrystallization (ethanol/water) or ion-exchange resins. For example, neutral alumina columns with methanol/dichloromethane eluents reduce boroxine formation .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations enhance understanding of the electronic and steric properties of this compound?

  • Methodological Answer : DFT studies (e.g., B3LYP/6-31G* level) predict bond lengths (B-C: ~1.56 Å) and torsional angles of the cyclohexyloxy group, revealing steric hindrance effects on Suzuki-Miyaura coupling efficiency . These insights guide ligand design for catalytic applications.

Q. What experimental strategies quantify the binding affinity of this compound to biological targets (e.g., enzymes or saccharides)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip; measure real-time binding kinetics (e.g., KD values in µM range) .
  • Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes during binding, providing thermodynamic profiles (ΔG, ΔH, ΔS) .

Q. How do steric and electronic effects of the cyclohexyloxy group influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bulky cyclohexyloxy group reduces reactivity with aryl halides due to steric hindrance. Mitigate this by using Pd catalysts with bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C). Electronic effects are probed via Hammett substituent constants (σmeta for boronic acids ≈ 0.37) .

Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent % yields or binding affinities)?

  • Methodological Answer :

  • Purity Verification : Re-analyze samples via LC-MS (e.g., %RSD <2% for reproducibility) .
  • Control Experiments : Test reaction conditions (e.g., oxygen-free environments to prevent boronic acid oxidation) .
  • Statistical Analysis : Use ANOVA to compare replicates; outliers may indicate unaccounted variables (e.g., trace moisture) .

Comparative and Mechanistic Studies

Q. How does this compound compare to structurally analogous boronic acids in reactivity?

  • Methodological Answer : Compare with analogs like (3-Formyl-5-methylphenyl)boronic acid :

CompoundKey FeatureReactivity Difference
Target CompoundCyclohexyloxy groupLower Suzuki-Miyaura activity due to steric bulk
(3-Formyl-5-methylphenyl)boronic acidFormyl groupHigher electrophilicity for condensation reactions
Experimental validation involves kinetic studies under identical coupling conditions .

Q. What strategies ensure the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Store at RT in anhydrous solvents (e.g., THF or DMF) under inert gas. Avoid prolonged exposure to acidic/basic conditions (pH 5–8 optimal). Thermal stability tests (TGA/DSC) show decomposition >150°C .

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